2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide
説明
2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a hydrobromide salt of a quinazolinone derivative. The quinazolinone core is substituted with a phenyl group at position 3 and a sulfanyl-linked 2-(3-nitrophenyl)-2-oxoethyl moiety at position 2. The hydrobromide salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
特性
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUZEVHMKLQPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a nitrogen-containing heterocyclic compound with potential therapeutic applications. Its structure includes a quinazolinone core, which is known for various biological activities, including anticancer effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.
- Molecular Formula : C22H16BrN3O4S
- Molecular Weight : 498.35 g/mol
- IUPAC Name : 2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one; hydrobromide
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of similar compounds within the quinazolinone class. For instance, compounds derived from quinazolinones have shown significant activity against various cancer cell lines. In particular, a study reported that related compounds exhibited IC50 values ranging from 1.184 to 9.379 µM against the HCT-116 colorectal cancer cell line, outperforming the reference drug cabozantinib in some cases .
| Compound | IC50 (µM) | Comparison to Cabozantinib |
|---|---|---|
| 3c | 1.184 | Superior |
| 3e | 9.379 | Comparable |
| Cabozantinib | ~20 | Reference |
Selectivity and Safety
The selectivity index (SI) is crucial for evaluating the safety profile of anticancer agents. Compounds similar to the target compound showed selective cytotoxicity against cancer cells compared to normal cells. For example, compound 3c displayed a SI of over 20 against HCT-116 cells when tested against the WI38 normal cell line, indicating a favorable safety profile .
The mechanism by which these compounds exert their cytotoxic effects often involves apoptosis induction and cell cycle arrest. In studies involving Annexin V-FITC/PI staining, treated HCT-116 cells showed significant cell cycle arrest in the G0/G1 phase upon exposure to certain derivatives, suggesting that these compounds may interfere with cellular proliferation pathways .
Case Studies and Research Findings
-
Study on Quinazolinone Derivatives :
A comprehensive study focused on a series of quinazolinone derivatives demonstrated their potential as dual inhibitors of VEGFR-2 and other targets in cancer therapy. The findings indicated that modifications in the chemical structure significantly influenced their biological activity and selectivity . -
Apoptosis Assays :
Apoptosis assays conducted on similar compounds revealed that they could induce programmed cell death in cancer cells effectively while sparing normal cells. This selectivity is critical for developing safe therapeutic agents .
類似化合物との比較
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 329079-80-3)
- Structure : The 3-nitrophenyl group in the target compound is replaced with a 3-chloro-4-methylphenyl group.
- Molecular Formula : C₂₃H₁₇ClN₂O₂S vs. C₂₃H₁₇N₃O₄S (target compound, excluding hydrobromide).
- Molar Mass : 420.91 g/mol vs. ~463.92 g/mol (target compound, including hydrobromide).
- The methyl group may enhance lipophilicity, affecting membrane permeability .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS 763114-88-1)
- Structure: Features a 4-chlorophenyl group on the quinazolinone core and an acetamide-linked aromatic substituent.
- Molecular Formula : C₂₅H₂₂ClN₃O₂S vs. C₂₃H₁₇N₃O₄S (target compound).
- Molar Mass : 464.0 g/mol vs. ~463.92 g/mol.
- The ethyl and methyl groups may increase steric hindrance, reducing metabolic clearance .
Electronic and Physicochemical Properties
Key Observations :
- Nitro groups (target compound) enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites).
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 3-nitrophenyl acetic acid derivatives with thiol-containing intermediates under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Step 2 : Cyclization of the intermediate quinazolinone core using hydrobromic acid (HBr) in ethanol under controlled pH (4–5) to avoid over-protonation .
- Critical Parameters : Reaction time, solvent polarity, and temperature significantly affect yield. For example, prolonged heating (>12 hours) may degrade the nitro group .
- Characterization : Use NMR (¹H/¹³C) to confirm sulfanyl linkage and X-ray crystallography to validate the hydrobromide salt formation .
Q. How can researchers characterize the electronic and steric effects of the 3-nitrophenyl group on the compound’s reactivity?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the nitro group’s electron-withdrawing effects on the adjacent carbonyl and sulfanyl moieties .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., 4-nitrophenyl or unsubstituted phenyl derivatives) to isolate steric/electronic contributions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the quinazolinone ring (δ 7.5–8.5 ppm) and sulfanyl-linked ethyl group (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound while minimizing trial-and-error experimentation?
- Methodological Answer :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate reaction pathways, identifying transition states and energy barriers for key steps (e.g., cyclization) .
- Machine Learning : Train models on existing data from analogous quinazolinone syntheses to predict optimal solvent systems and catalysts. Prioritize reaction conditions with the lowest activation energy .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect hydrolyzed or oxidized derivatives that may explain reduced in vivo efficacy .
- Dose-Response Refinement : Conduct interspecies scaling (e.g., mouse-to-human) to adjust dosing regimens and account for metabolic differences .
Q. How does the hydrobromide salt form influence crystallinity and stability compared to the free base?
- Methodological Answer :
- Single-Crystal XRD : Compare lattice parameters and hydrogen-bonding networks. The hydrobromide salt typically exhibits higher crystallinity due to ionic interactions .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrobromide salts often show improved hygroscopic resistance .
Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fractional Factorial Design : Systematically vary substituents (e.g., nitro position, sulfanyl chain length) and measure biological endpoints (e.g., IC₅₀) to identify critical SAR drivers .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity, isolating the nitro group’s role in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
